Cas no 49562-76-7 (4-Nitrophenyl Octyl Ether)

4-ニトロフェニルオクチルエーテルは、有機合成や化学研究において有用なエーテル化合物です。この化合物は、4-ニトロフェノールとオクチル基がエーテル結合した構造を持ち、疎水性と安定性に優れています。特に、反応溶媒や中間体として利用されることが多く、その高い化学的安定性により、過酷な反応条件下でも分解しにくい特性があります。また、極性と非極性の両方の溶媒との親和性があり、幅広い反応系での使用が可能です。さらに、結晶性が良好なため、精製や取り扱いが容易である点も利点です。研究用途において、信頼性の高い試薬として知られています。

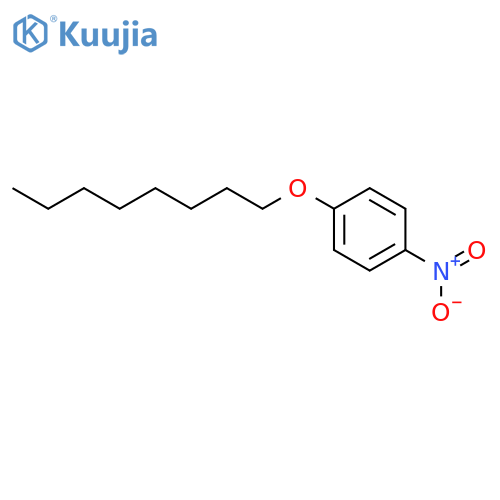

4-Nitrophenyl Octyl Ether structure

商品名:4-Nitrophenyl Octyl Ether

4-Nitrophenyl Octyl Ether 化学的及び物理的性質

名前と識別子

-

- Benzene,1-nitro-4-(octyloxy)-

- 1-nitro-4-octoxybenzene

- 4-Nitrophenyl octyl ether

- p-(Octyloxy)nitrobenzene

- 1-(octyloxy)-4-nitrobenzene

- 1-nitro-4-octyloxybenzene

- Benzene,1-nitro-4-(octyloxy)

- p-nitrophenoxyoctane

- p-nitrophenyl n-octyl ether

- p-Nitrophenyl octyl ether

- p-octaoxynitrobenzene

- p-Octyloxynitrobenzene

- CS-0206844

- EN300-256965

- 49562-76-7

- GEO-02036

- AKOS005255105

- SCHEMBL51004

- Benzene, 1-nitro-4-(octyloxy)-

- 4-NITROPHENYLOCTYLETHER

- MFCD00043611

- p-nitrophenoxvoctane

- 1-Nitro-4-(octyloxy)benzene #

- A871780

- DTXSID60197849

- MS-20514

- FT-0619265

- 1-Nitro-4-(octyloxy)benzene

- BBL102873

- STL556681

- 4-Nitrophenyl Octyl Ether

-

- MDL: MFCD00043611

- インチ: InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3

- InChIKey: WTTNDGCMXADGCJ-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C=CC(OCCCCCCCC)=CC=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 251.152144g/mol

- ひょうめんでんか: 0

- XLogP3: 5.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 8

- どういたいしつりょう: 251.152144g/mol

- 単一同位体質量: 251.152144g/mol

- 水素結合トポロジー分子極性表面積: 55Ų

- 重原子数: 18

- 複雑さ: 220

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.0696 (rough estimate)

- ゆうかいてん: Not available

- ふってん: 225-227 °C (20 mmHg)

- フラッシュポイント: 38 °C

- 屈折率: 1.527-1.529

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 55.05000

- LogP: 4.85730

- ようかいせい: 未確定

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-Nitrophenyl Octyl Ether セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 10

- セキュリティの説明: S16

- リスク用語:R10

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Nitrophenyl Octyl Ether 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Nitrophenyl Octyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N900963-50mg |

4-Nitrophenyl Octyl Ether |

49562-76-7 | 50mg |

$ 195.00 | 2023-09-06 | ||

| TRC | N900963-100mg |

4-Nitrophenyl Octyl Ether |

49562-76-7 | 100mg |

$ 259.00 | 2023-09-06 | ||

| abcr | AB151849-5 g |

4-Nitrophenyl octyl ether; 98% |

49562-76-7 | 5g |

€180.70 | 2023-04-04 | ||

| abcr | AB151849-10 g |

4-Nitrophenyl octyl ether; 98% |

49562-76-7 | 10g |

€256.50 | 2023-04-04 | ||

| abcr | AB151849-25 g |

4-Nitrophenyl octyl ether; 98% |

49562-76-7 | 25g |

€483.90 | 2023-04-04 | ||

| Enamine | EN300-256965-0.5g |

1-nitro-4-(octyloxy)benzene |

49562-76-7 | 95% | 0.5g |

$48.0 | 2024-06-18 | |

| Enamine | EN300-256965-0.25g |

1-nitro-4-(octyloxy)benzene |

49562-76-7 | 95% | 0.25g |

$30.0 | 2024-06-18 | |

| 1PlusChem | 1P00I9BL-500mg |

Benzene, 1-nitro-4-(octyloxy)- |

49562-76-7 | 95% | 500mg |

$118.00 | 2024-05-01 | |

| A2B Chem LLC | AI51089-250mg |

4-Nitrophenyl octyl ether |

49562-76-7 | 95% | 250mg |

$67.00 | 2023-12-30 | |

| A2B Chem LLC | AI51089-500mg |

4-Nitrophenyl octyl ether |

49562-76-7 | 95% | 500mg |

$86.00 | 2023-12-30 |

4-Nitrophenyl Octyl Ether 関連文献

-

Zhijian Chen,Benjamin Fimmel,Frank Würthner Org. Biomol. Chem. 2012 10 5845

-

F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61

49562-76-7 (4-Nitrophenyl Octyl Ether) 関連製品

- 15440-98-9(4-N-Hexyloxynitrobenzene)

- 123974-61-8(p-Nitrophenyl Octadecyl Ether)

- 13565-36-1(1-Heptyloxy-4-nitrobenzene)

- 100-29-8(1-Ethoxy-4-nitrobenzene)

- 7244-78-2(1-Butoxy-4-nitrobenzene)

- 65039-18-1(1-Dodecyloxy-4-nitrobenzene)

- 63469-11-4(p-Pentyloxynitrobenzene)

- 102703-33-3(p-Hexadecyloxynitrobenzene)

- 7244-77-1(P-Nitrophenyl Propyl Ether)

- 31657-37-1(Benzene,1-(decyloxy)-4-nitro-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:49562-76-7)4-NITROPHENYL OCTYL ETHER

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:49562-76-7)4-Nitrophenyl Octyl Ether

清らかである:99%

はかる:10g

価格 ($):294.0